2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol
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Overview
Description
1H,1’H-[2,2’-Biindole]-5,5’,6,6’-tetraol is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a nitrogen atom in the ring structure, which are known for their significant biological activities and applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
The synthesis of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol typically involves multi-step organic reactions. One common synthetic route includes the coupling of two indole units followed by hydroxylation at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents like halogens, alkyl, or acyl groups can be introduced at specific positions using reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds.
Scientific Research Applications
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the development of new materials with unique properties.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties, making it a valuable molecule in drug discovery and development.
Medicine: It is explored for its potential therapeutic applications, including its role as an enzyme inhibitor, receptor modulator, and in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, dyes, and pigments, due to its unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol can be compared with other similar compounds, such as:
1H,1’H-2,2’-Biindole: A simpler indole derivative with similar structural features but lacking the hydroxyl groups.
3,3’-Biindole-2,2’-dione: Another indole derivative with different functional groups and properties.
Indole-3-carbinol: A well-known indole derivative with significant biological activities and applications in cancer prevention and treatment.
The uniqueness of 1H,1’H-[2,2’-biindole]-5,5’,6,6’-tetraol lies in its specific hydroxylation pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol , also known as biindole tetraol , is a derivative of 5,6-dihydroxyindole (DHI), which plays a significant role in melanin biosynthesis and has been studied for its biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and cytotoxic properties.
- Molecular Formula : C16H12N2O4
- Molecular Weight : 296.28 Daltons
- CAS Number : 98192-27-9
Antimicrobial Properties
-
Antibacterial Activity :
- DHI and its derivatives exhibit broad-spectrum antibacterial activity. They are effective against various pathogens due to their ability to disrupt cellular processes in bacteria .
- A study indicated that DHI can inhibit the growth of Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
- Antifungal Activity :
- Antiviral Activity :
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various studies:
- Cell Line Studies :
- In vitro studies on cancer cell lines have shown that DHI induces apoptosis in human glioma cells. The compound triggers intrinsic apoptotic pathways, leading to increased levels of cleaved caspase-3 and morphological changes indicative of apoptosis .
- The cytotoxicity was dose-dependent, with IC50 values reported in the low micromolar range for several cancer cell lines .
The biological activity of DHI can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation :
- Inhibition of Key Enzymes :
Study 1: Antimicrobial Efficacy
A study published in the Journal of Insect Biochemistry and Molecular Biology demonstrated that DHI exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
Pathogen | MIC (μM) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Candida albicans | 20 |
These results indicate the potential use of DHI as a natural antimicrobial agent in clinical settings .
Study 2: Cytotoxicity in Cancer Cells
Research conducted on glioma cell lines revealed that treatment with DHI led to significant reductions in cell viability. The study reported the following IC50 values:
Cell Line | IC50 (μM) |
---|---|
U87MG | 12 |
T98G | 15 |
C6 | 10 |
The findings suggest that DHI could be developed into a therapeutic agent for glioma treatment due to its selective cytotoxicity towards tumor cells .
Properties
CAS No. |
98192-27-9 |
---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |
InChI Key |
JOKGEXDXSDUJIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |
Origin of Product |
United States |
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